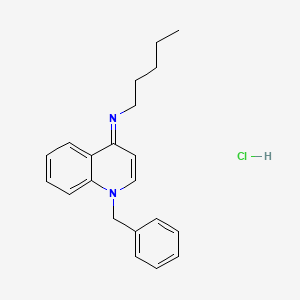

CP 339818 HYDROCHLORID

Übersicht

Beschreibung

CP 339818 Hydrochlorid, auch bekannt als N-[1-(Phenylmethyl)-4(1H)-chinolinyliden]-1-pentanamin-Hydrochlorid, ist eine synthetische Verbindung mit der Summenformel C21H24N2 · HCl und einem Molekulargewicht von 340,89 g/mol . Es ist ein potenter Blocker von spannungsgesteuerten Kaliumkanälen, insbesondere Kv1.3 und Kv1.4 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Reaktion von 1-(Phenylmethyl)-4(1H)-chinolinyliden mit 1-Pentanamin in Gegenwart von Salzsäure . Die Reaktion wird typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reaktionsbehältern, um eine konstante Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird normalerweise als weißes bis cremefarbenes Pulver mit einer Reinheit von ≥98 % erhalten .

Wissenschaftliche Forschungsanwendungen

CP 339818 Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie und Neurobiologie :

Immunologie: Es wird verwendet, um die Rolle von Kv1.3-Kanälen bei der T-Zellaktivierung und Immunantworten zu untersuchen.

Neurobiologie: Die Verbindung wird verwendet, um die Funktion von Kv1.4-Kanälen in Neuronen zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Kv1.3- und Kv1.4-Kaliumkanäle blockiert . Es bindet bevorzugt an den C-Typ-inaktivierten Zustand dieser Kanäle, hemmt ihre Funktion und beeinflusst damit das Membranpotential von Neuronen und T-Zellen . Diese Blockade führt zur Unterdrückung der T-Zellaktivierung und zur Modulation der neuronalen Erregbarkeit .

Wirkmechanismus

Target of Action

CP 339818 Hydrochloride, also known as N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride, primarily targets Kv1.3 and Kv1.4 channels . These channels are members of the Shaker family of voltage-gated potassium channels . Kv1.3 is expressed in the brain and in effector memory T (Tem) cells, while Kv1.4 is expressed in brain cells .

Mode of Action

CP 339818 Hydrochloride acts as a potent, non-peptide antagonist for Kv1.3 and Kv1.4 channels . It preferentially binds to the C-type inactivated state of the channel . The IC50 value for Kv1.3 is approximately 200 nM , and for Kv1.4, it is around 300 nM . It is a significantly less potent blocker of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 .

Biochemical Pathways

Both Kv1.3 and Kv1.4 channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation, contributing to multiple immune processes and disorders .

Pharmacokinetics

It is known that the compound is soluble in dmso at concentrations greater than 10 mg/ml , which may influence its bioavailability.

Result of Action

CP 339818 Hydrochloride inhibits thymidine incorporation, a marker of T cell activation, induced by an anti-CD3 antibody or a combination of ionomycin and phorbol 12-myristate 13-acetate (PMA) in isolated human peripheral blood T cells . It has shown suppression of T cell activation .

Action Environment

It is known that the compound is stable at storage temperatures of 2-8°c

Biochemische Analyse

Biochemical Properties

CP 339818 HYDROCHLORIDE plays a significant role in biochemical reactions by blocking the Kv1.3 and Kv1.4 potassium channels. Kv1.3 is expressed in the brain and effector memory T (Tem) cells, while Kv1.4 is expressed in brain cells. Both channels are members of the Shaker family of voltage-gated potassium channels and are involved in setting the membrane potential of neurons. CP 339818 HYDROCHLORIDE inhibits these channels by binding to their C-type inactivated state, with an IC50 of approximately 200 nM for Kv1.3 and 300 nM for Kv1.4 . This inhibition affects the membrane potential and, consequently, the function of neurons and T cells.

Cellular Effects

CP 339818 HYDROCHLORIDE has profound effects on various cell types and cellular processes. In T cells, it suppresses activation by blocking Kv1.3 channels, which are up-regulated upon T cell activation and contribute to multiple immune processes and disorders . In neuronal cells, the inhibition of Kv1.4 channels by CP 339818 HYDROCHLORIDE affects the membrane potential and neuronal excitability . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance across the cell membrane.

Molecular Mechanism

The molecular mechanism of CP 339818 HYDROCHLORIDE involves its binding to the C-type inactivated state of Kv1.3 and Kv1.4 channels. This binding prevents the channels from returning to their active state, thereby inhibiting potassium ion flow through the membrane . The inhibition of Kv1.3 channels in T cells leads to suppression of T cell activation, while the inhibition of Kv1.4 channels in neurons affects neuronal excitability and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP 339818 HYDROCHLORIDE have been observed to change over time. The compound is stable at 2-8°C and soluble in DMSO at concentrations greater than 10 mg/mL . Long-term studies have shown that CP 339818 HYDROCHLORIDE can maintain its inhibitory effects on Kv1.3 and Kv1.4 channels over extended periods, with no significant degradation observed

Dosage Effects in Animal Models

The effects of CP 339818 HYDROCHLORIDE vary with different dosages in animal models. At lower doses, the compound effectively inhibits Kv1.3 and Kv1.4 channels without causing significant toxicity . At higher doses, CP 339818 HYDROCHLORIDE can cause adverse effects, including potential toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe.

Metabolic Pathways

CP 339818 HYDROCHLORIDE is involved in metabolic pathways that include its interaction with enzymes and cofactors responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes enzymatic hydrolysis and other metabolic processes . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

Within cells and tissues, CP 339818 HYDROCHLORIDE is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within tissues are influenced by these interactions, which can affect its overall efficacy and potential for toxicity.

Subcellular Localization

CP 339818 HYDROCHLORIDE is localized within specific subcellular compartments, where it exerts its effects on Kv1.3 and Kv1.4 channels. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring that it reaches its intended sites of action . This subcellular localization is crucial for the compound’s activity and function, as it allows for precise modulation of potassium channel activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CP 339818 hydrochloride involves the reaction of 1-(phenylmethyl)-4(1H)-quinolinylidene with 1-pentanamine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of CP 339818 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistent quality and yield. The final product is usually obtained as a white to off-white powder with a purity of ≥98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CP 339818 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Chinolinrings und des Pentanaminrestes . Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Nukleophile.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene alkylierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen am Chinolinring verändern können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Selektivität für Kv1.3- und Kv1.4-Kanäle und seiner Fähigkeit, bevorzugt an den C-Typ-inaktivierten Zustand dieser Kanäle zu binden . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Kanäle bei Immun- und neuronalen Funktionen .

Eigenschaften

IUPAC Name |

1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRISCAPZWLWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609671 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185855-91-8 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

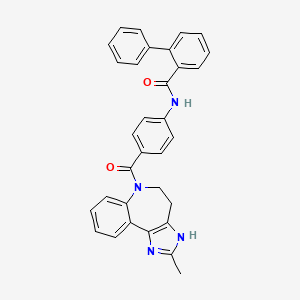

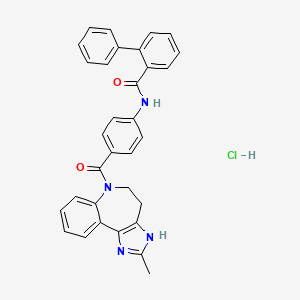

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.